

Diethyl 2,3-dibromosuccinate: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Diethyl 2,3-dibromosuccinate

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Abstract

Diethyl 2,3-dibromosuccinate is a halogenated organic compound that serves as a versatile intermediate in organic synthesis. Its bifunctional nature, possessing two bromine atoms on adjacent carbons and two ethyl ester groups, allows for a variety of chemical transformations. This technical guide provides an in-depth overview of the fundamental properties of **Diethyl 2,3-dibromosuccinate**, including its physical and chemical characteristics, stereoisomerism, synthesis, and key reactions. Detailed experimental protocols for its preparation and diagrams illustrating its reaction mechanisms are also presented to support its application in research and development.

Core Properties and Data

Diethyl 2,3-dibromosuccinate, with the IUPAC name diethyl 2,3-dibromobutanedioate, is a derivative of succinic acid. It is a key substrate in synthetic chemistry due to the reactivity of the carbon-bromine bonds.^[1]

Chemical and Physical Properties

The fundamental properties of **Diethyl 2,3-dibromosuccinate** are summarized in the table below. It is typically a colorless to pale yellow liquid, soluble in organic solvents like ether and chloroform, with limited solubility in water.^[1]

Property	Value	Reference
IUPAC Name	diethyl 2,3-dibromobutanedioate	[1]
CAS Number	608-82-2	[1]
Molecular Formula	C ₈ H ₁₂ Br ₂ O ₄	[1]
Molecular Weight	331.99 g/mol	[1]
Melting Point	~25 °C	[1]
Boiling Point	290.9 ± 35.0 °C at 760 mmHg	[1]
Density	1.7 ± 0.1 g/cm ³	[1]
Appearance	Colorless to pale yellow liquid	[1]
Solubility	Soluble in ether, chloroform; limited in water	[1]

Stereoisomerism

Diethyl 2,3-dibromosuccinate possesses two chiral centers at the C2 and C3 positions, leading to the existence of stereoisomers: a meso compound and a pair of enantiomers (racemic mixture). The stereochemistry of the starting material in its synthesis dictates the resulting stereoisomer.

- **meso-Diethyl 2,3-dibromosuccinate**: This achiral diastereomer is synthesized from diethyl maleate (the cis-isomer). It has a plane of symmetry. The CAS number for the meso form is 1114-31-4.[2]
- **racemic-(±)-Diethyl 2,3-dibromosuccinate**: This is a racemic mixture of two enantiomers, (2R,3R)- and (2S,3S)-**diethyl 2,3-dibromosuccinate**. It is synthesized from diethyl fumarate (the trans-isomer).

The stereochemical outcome of reactions involving **Diethyl 2,3-dibromosuccinate** is highly dependent on which stereoisomer is used as the starting material.

Synthesis of Diethyl 2,3-dibromosuccinate

The primary method for synthesizing **Diethyl 2,3-dibromosuccinate** is the electrophilic addition of bromine (Br_2) across the carbon-carbon double bond of diethyl maleate or diethyl fumarate. The reaction proceeds via an anti-addition mechanism, which explains the stereospecific outcomes.

Synthesis of meso-Diethyl 2,3-dibromosuccinate

The synthesis of the meso isomer involves the bromination of diethyl maleate. The anti-addition of bromine to the cis-alkene results in the formation of the meso product.

Experimental Protocol:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve diethyl maleate in an inert solvent such as carbon tetrachloride or chloroform.
- **Bromination:** Cool the solution in an ice bath. Slowly add a solution of bromine in the same solvent dropwise with continuous stirring. The disappearance of the bromine color indicates the progress of the reaction.
- **Work-up:** After the addition is complete, wash the reaction mixture with a solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with water and then brine.
- **Purification:** Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or distillation to yield pure meso-**diethyl 2,3-dibromosuccinate**.^[1]

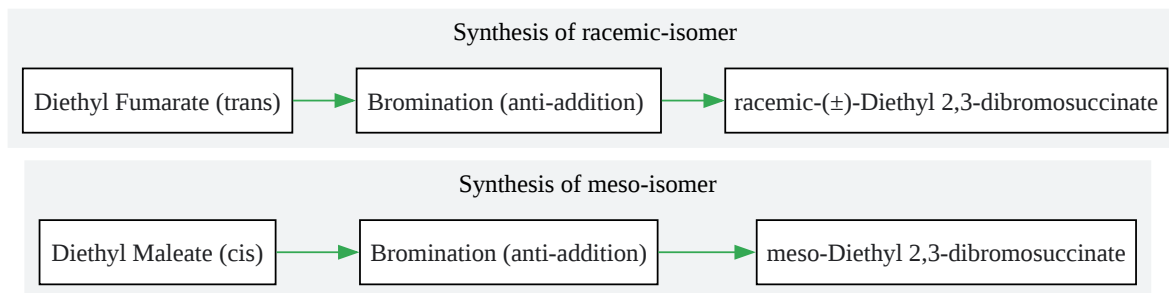
Synthesis of racemic-(±)-Diethyl 2,3-dibromosuccinate

The racemic mixture is synthesized by the bromination of diethyl fumarate. The anti-addition of bromine to the trans-alkene produces a racemic mixture of the (2R,3R) and (2S,3S) enantiomers.

Experimental Protocol:

The experimental procedure is analogous to the synthesis of the meso isomer, with diethyl fumarate used as the starting material instead of diethyl maleate.

Synthesis Workflow



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Caption: Synthesis pathways for **Diethyl 2,3-dibromosuccinate** stereoisomers.

Chemical Reactivity and Mechanisms

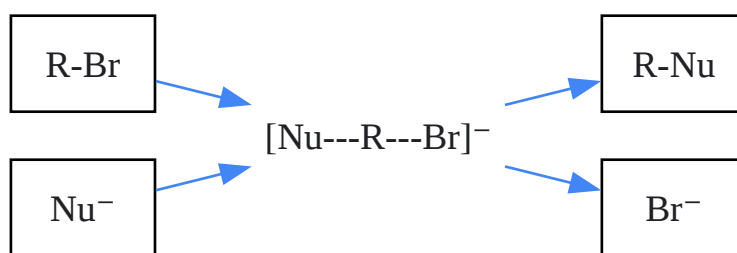
The chemical reactivity of **Diethyl 2,3-dibromosuccinate** is dominated by the two bromine atoms, which are good leaving groups. This allows for nucleophilic substitution and elimination reactions. The ester groups can also undergo reactions such as hydrolysis and reduction.

Nucleophilic Substitution (S_N2 Reaction)

Diethyl 2,3-dibromosuccinate can undergo nucleophilic substitution reactions where the bromine atoms are replaced by various nucleophiles.^[1] This typically proceeds via an S_N2 mechanism, which involves a backside attack by the nucleophile, leading to an inversion of stereochemistry at the carbon center.^[3]

Mechanism:

The S_N2 reaction is a one-step concerted process. The nucleophile attacks the carbon atom bearing the bromine atom from the side opposite to the bromine. As the new bond between the nucleophile and the carbon forms, the carbon-bromine bond breaks.



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Caption: Generalized S_N2 reaction mechanism.

Elimination Reaction (E2 Reaction)

Under basic conditions, **Diethyl 2,3-dibromosuccinate** can undergo an E2 elimination reaction to form an alkene.^[1] This reaction is stereospecific and requires an anti-periplanar arrangement of the proton to be removed and the bromine leaving group.

- meso-isomer: The E2 elimination of the meso-isomer yields diethyl fumarate (the trans-alkene).
- racemic-isomer: The E2 elimination of the racemic-isomer yields diethyl maleate (the cis-alkene).

Mechanism:

The E2 mechanism is a concerted, one-step reaction where a strong base removes a proton from a carbon adjacent to the carbon bearing the bromine. Simultaneously, the electrons from the C-H bond move to form a C=C double bond, and the bromine atom departs as a bromide ion. The anti-periplanar geometry is crucial for the orbital overlap required for the formation of the new π -bond.

Caption: Generalized E2 elimination reaction mechanism.

Reduction Reaction

Diethyl 2,3-dibromosuccinate can be reduced to diethyl succinate using reducing agents such as zinc in acetic acid.^[1] This reaction involves the removal of both bromine atoms.

Experimental Protocol for Reduction:

- **Reaction Setup:** In a round-bottom flask, suspend zinc dust in a suitable solvent like acetic acid or ethanol.
- **Addition of Substrate:** Add a solution of **Diethyl 2,3-dibromosuccinate** in the same solvent to the zinc suspension.
- **Reaction:** Stir the mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by thin-layer chromatography.
- **Work-up:** After the reaction is complete, filter off the excess zinc. The filtrate is then typically washed with water and extracted with an organic solvent.
- **Purification:** The organic layer is dried and the solvent is evaporated to yield diethyl succinate, which can be further purified by distillation.

Spectroscopic Data

While a complete set of spectra for **Diethyl 2,3-dibromosuccinate** is not readily available in all databases, the expected spectral characteristics can be inferred from its structure and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **^1H NMR:** The proton NMR spectrum is expected to show signals for the ethyl groups (a triplet and a quartet) and a signal for the methine protons (CH-Br). The chemical shift of the methine protons would be downfield due to the deshielding effect of the adjacent bromine atom and ester group. For the analogous dimethyl 2,3-dibromosuccinate, the methine protons appear around 4.78 ppm.^{[4][5]}
- **^{13}C NMR:** The carbon NMR spectrum should display signals for the carbonyl carbon of the ester, the methine carbon attached to bromine, and the carbons of the ethyl group. The carbon attached to bromine is expected to appear in the range of 40-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of **Diethyl 2,3-dibromosuccinate** will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically in

the region of 1730-1750 cm^{-1} .^[1] Other characteristic peaks would include C-O stretching and C-H stretching vibrations.

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak, although it may be of low intensity. Common fragmentation patterns would likely involve the loss of an ethoxy group ($-\text{OCH}_2\text{CH}_3$), an ethyl group ($-\text{CH}_2\text{CH}_3$), and bromine atoms.

Applications in Synthesis

Diethyl 2,3-dibromosuccinate is a valuable building block in organic synthesis.^[1] Its ability to undergo a variety of transformations makes it a useful precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. For example, it can be used to introduce a four-carbon unit with versatile functional handles into a target molecule.

Conclusion

Diethyl 2,3-dibromosuccinate is a fundamentally important reagent in organic chemistry. Its well-defined stereochemistry, coupled with its predictable reactivity in substitution and elimination reactions, makes it a powerful tool for synthetic chemists. This guide has provided a detailed overview of its core properties, synthesis, and chemical behavior, offering a solid foundation for its effective use in research and development.

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